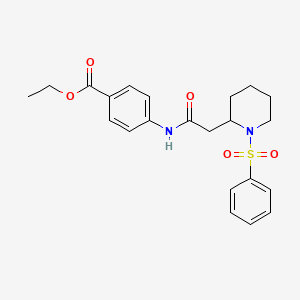

Ethyl 4-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate

Description

Ethyl 4-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a piperidine moiety via an acetamido bridge. The piperidine ring is substituted at the 1-position with a phenylsulfonyl group, conferring unique electronic and steric properties. The synthesis of analogous compounds (e.g., heterocyclic benzoate esters) involves multi-step procedures, including amide coupling reactions, with characterization via TLC, FT-IR, and ¹H-NMR .

Properties

IUPAC Name |

ethyl 4-[[2-[1-(benzenesulfonyl)piperidin-2-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5S/c1-2-29-22(26)17-11-13-18(14-12-17)23-21(25)16-19-8-6-7-15-24(19)30(27,28)20-9-4-3-5-10-20/h3-5,9-14,19H,2,6-8,15-16H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISQJORTOJJESC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine derivatives to form piperidine. The phenylsulfonyl group is then introduced through sulfonation reactions, and the acetamido group is added via acylation reactions. The final step involves esterification to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate undergoes various chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The piperidine ring can be reduced to form piperidine derivatives.

Substitution: The acetamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced piperidine derivatives, and substituted acetamido derivatives .

Scientific Research Applications

Ethyl 4-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the acetamido group can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Structural Comparison with Heterocyclic Benzoate Esters

Compounds such as Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate (A21) and Ethyl 4-(2-(5-pyridin-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamido)benzoate (A24) share the ethyl benzoate backbone and acetamido linker but replace the phenylsulfonyl-piperidine group with benzimidazole or oxadiazole heterocycles . Key differences include:

- Steric Profile : The piperidine ring in the target compound introduces conformational flexibility, whereas rigid heterocycles like oxadiazole may restrict rotational freedom.

| Feature | Target Compound | Compound A21 | Compound A24 |

|---|---|---|---|

| Core Structure | Benzoate ester + acetamido linker | Benzoate ester + acetamido linker | Benzoate ester + acetamido linker |

| Heterocyclic Group | Phenylsulfonyl-piperidine | Benzimidazole-thioether | Oxadiazole-pyridine |

| Key Functional Groups | Sulfonamide, ester | Thioether, benzimidazole | Thioether, oxadiazole |

Comparison with Tetramethylpiperidin-yl Esters

The European Patent Application (2021) describes 2,2,6,6-tetramethylpiperidin-4-yl esters (e.g., acetate, propionate) . Unlike the target compound, these derivatives feature a fully substituted piperidine ring with four methyl groups, leading to:

- Increased Steric Hindrance : The tetramethyl groups may reduce enzymatic degradation but limit solubility.

Comparison with Piperidin-yl Acetate Derivatives

Ethyl 2-(piperidin-4-yl)acetate () shares a piperidine-acetate framework but differs in substitution patterns :

- Positional Isomerism : The target compound’s piperidin-2-yl group versus the 4-position in ’s derivative alters spatial orientation and interaction with targets.

- Functionalization : The phenylsulfonyl group in the target compound enhances polarity (TPSA = ~95 Ų) compared to the unsubstituted piperidine (TPSA = ~23 Ų), impacting bioavailability.

| Property | Target Compound | Ethyl 2-(piperidin-4-yl)acetate |

|---|---|---|

| Piperidine Position | 2 | 4 |

| Substituent | Phenylsulfonyl | None |

| TPSA | ~95 Ų (estimated) | 23 Ų |

Comparison with Fluorophenyl-Substituted Analogues

lists ethyl (fluorophenyl)(piperidin-2-yl)acetate , which replaces the phenylsulfonyl group with a fluorophenyl moiety . Key distinctions include:

- Electron Effects : Fluorine’s electronegativity increases lipophilicity (higher logP) but reduces hydrogen-bond acceptor capacity compared to the sulfonamide.

- Metabolic Stability : Fluorine may enhance resistance to oxidative metabolism, whereas sulfonamide groups are prone to enzymatic cleavage.

Biological Activity

Ethyl 4-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of the biological activity, synthesis, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 416.5 g/mol. The compound features a piperidine ring substituted with a phenylsulfonyl group, which is crucial for its biological activity.

Research indicates that compounds similar to this compound may exhibit their biological effects through modulation of neurotransmitter systems. Specifically, they may interact with GABAergic and glutamatergic pathways, which are critical in the context of neurological disorders such as epilepsy.

Anticonvulsant Activity

This compound has been investigated for its anticonvulsant properties. In animal models, similar compounds have shown efficacy in reducing seizure activity. For instance, studies have demonstrated that derivatives containing piperidine structures exhibit significant protective effects in maximal electroshock (MES) tests, which assess anticonvulsant activity.

| Compound | Dose (mg/kg) | MES Protection (%) | Remarks |

|---|---|---|---|

| Compound A | 100 | 75 | High efficacy in MES |

| Ethyl Compound | 300 | 85 | Notable delay in action |

| Control (Phenytoin) | 100 | 95 | Standard reference |

Cytotoxicity and Safety Profile

Preliminary cytotoxicity assays indicate that while some derivatives exhibit potent anticonvulsant effects, they maintain relatively low cytotoxicity levels. This profile suggests a favorable safety margin for further development as therapeutic agents.

Structure-Activity Relationship (SAR)

Studies focusing on the structure-activity relationship of related compounds reveal that modifications to the piperidine and benzoate moieties significantly impact biological activity. For example, increasing lipophilicity often correlates with enhanced central nervous system penetration and prolonged anticonvulsant effects.

Case Studies

In a notable case study involving a derivative closely related to this compound, researchers observed:

- Model : MES test in mice

- Findings : The compound demonstrated significant protection against induced seizures at varying doses, indicating its potential as an antiepileptic drug candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.